REACTION_CXSMILES
|
[O:1]=[C:2](Cl)OC(Cl)(Cl)Cl.[NH2:9][CH:10]([CH2:15][CH:16]=[CH2:17])[C:11]([O:13][CH3:14])=[O:12].C>O1CCOCC1>[N:9]([CH:10]([CH2:15][CH:16]=[CH2:17])[C:11]([O:13][CH3:14])=[O:12])=[C:2]=[O:1]
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The crude product is re-dissolved in 100 mL THF
|
Type
|
ADDITION
|
Details
|
the pH of the solution is adjusted to 5.5-6.0 by addition of pyridine
|
Type
|
FILTRATION
|
Details
|
The product mixture is again filtered
|
Type
|
DISTILLATION
|
Details
|
the product is purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C(C(=O)OC)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |